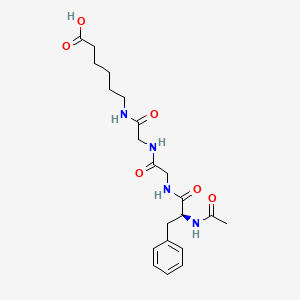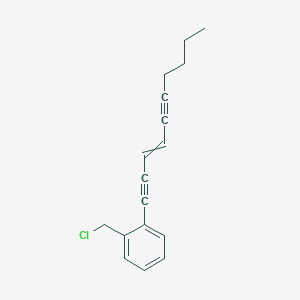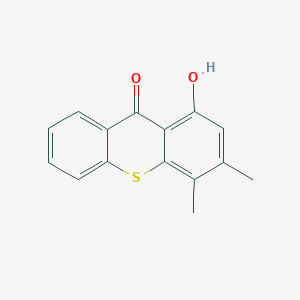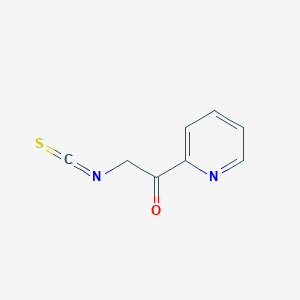
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide: is a synthetic peptide compound It is characterized by its complex structure, which includes an acetylated phenylalanine residue, a glycine residue, and a carboxypentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of coupling and deprotection, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of different peptide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated peptides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include:
Protein-Protein Interactions: The peptide can mimic natural substrates or inhibitors, affecting protein function.
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Signal Transduction: The compound may influence cellular signaling pathways, altering cellular responses.
Comparación Con Compuestos Similares
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can be compared with other similar peptide compounds, such as:
N-Acetyl-L-phenylalanylglycylglycine: Lacks the carboxypentyl group, resulting in different chemical properties and biological activities.
N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyethyl)glycinamide: Contains a shorter carboxyalkyl chain, affecting its solubility and reactivity.
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)alaninamide: Substitutes glycine with alanine, altering its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
827611-88-1 |
|---|---|
Fórmula molecular |
C21H30N4O6 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
6-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-15(26)25-17(12-16-8-4-2-5-9-16)21(31)24-14-19(28)23-13-18(27)22-11-7-3-6-10-20(29)30/h2,4-5,8-9,17H,3,6-7,10-14H2,1H3,(H,22,27)(H,23,28)(H,24,31)(H,25,26)(H,29,30)/t17-/m0/s1 |
Clave InChI |
YHBPMQXKICSXSO-KRWDZBQOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)


![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)

![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)

![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
